molecular formula C23H18N4O5 B7692007 N-(4-nitrophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-nitrophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No.: B7692007
M. Wt: 430.4 g/mol
InChI Key: NABDAKPKHZYXRL-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as NTOA, is a chemical compound that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of NTOA involves its ability to bind to metal ions and form a complex that exhibits fluorescence. The fluorescence intensity of the complex is proportional to the concentration of the metal ion. In addition, NTOA can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
NTOA has been shown to have low toxicity and good biocompatibility in vitro and in vivo. It has also been shown to be stable under physiological conditions and to have good cell permeability. However, further studies are needed to fully understand the biochemical and physiological effects of NTOA.

Advantages and Limitations for Lab Experiments

One of the advantages of using NTOA in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and purify. However, one of the limitations of using NTOA is its relatively low quantum yield compared to other fluorescent probes. In addition, its phototoxicity may limit its use in some applications.

Future Directions

There are several future directions for the use of NTOA in scientific research. One direction is to develop new derivatives of NTOA with improved fluorescence properties and metal ion selectivity. Another direction is to explore the use of NTOA in vivo for imaging metal ions in living organisms. Furthermore, NTOA can be used in combination with other probes for multiplex imaging of metal ions and other biomolecules.

Synthesis Methods

NTOA can be synthesized by reacting 4-nitroaniline with 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

NTOA has been used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy of cancer cells. In addition, NTOA has been used as a molecular probe for studying protein-ligand interactions and enzyme kinetics.

Properties

IUPAC Name

2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5/c1-15-6-2-3-7-18(15)22-25-23(32-26-22)19-8-4-5-9-20(19)31-14-21(28)24-16-10-12-17(13-11-16)27(29)30/h2-13H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABDAKPKHZYXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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